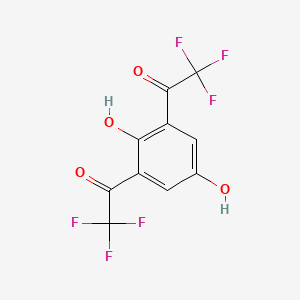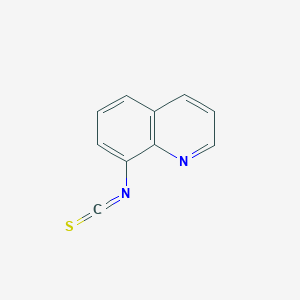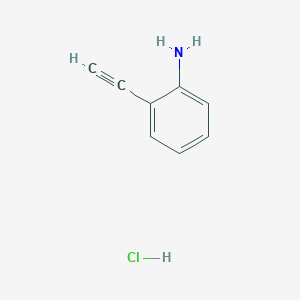![molecular formula C23H24N2O2 B12448782 2-Cyano-N-cyclohexyl-3-[2-(phenylmethoxy)phenyl]-2-propenamide CAS No. 356092-89-2](/img/structure/B12448782.png)
2-Cyano-N-cyclohexyl-3-[2-(phenylmethoxy)phenyl]-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide is an organic compound with a complex structure that includes a benzyloxy group, a cyano group, and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 2-(benzyloxy)benzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with cyclohexylamine under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or slightly alkaline conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products
Oxidation: The major products can include carboxylic acids or ketones, depending on the specific conditions.
Reduction: The major products are typically amines or alcohols.
Substitution: The products can vary widely but often include substituted amides or nitriles.
Applications De Recherche Scientifique
(2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and the benzyloxy group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide: shares similarities with other compounds like:
Uniqueness
What sets (2E)-3-[2-(benzyloxy)phenyl]-2-cyano-N-cyclohexylprop-2-enamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group, cyano group, and cyclohexyl group allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
356092-89-2 |
|---|---|
Formule moléculaire |
C23H24N2O2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-cyano-N-cyclohexyl-3-(2-phenylmethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H24N2O2/c24-16-20(23(26)25-21-12-5-2-6-13-21)15-19-11-7-8-14-22(19)27-17-18-9-3-1-4-10-18/h1,3-4,7-11,14-15,21H,2,5-6,12-13,17H2,(H,25,26) |
Clé InChI |
DKASDKMUOGBVTI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448703.png)

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B12448710.png)
![2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B12448723.png)

![5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12448734.png)
![2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12448738.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide](/img/structure/B12448739.png)
![2-(2,4-Dichlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]quinazolin-4-one](/img/structure/B12448745.png)
![9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione](/img/structure/B12448747.png)

![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B12448773.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide](/img/structure/B12448775.png)
![3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12448781.png)
